2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine
Overview
Description
2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with a 2-thienyl group and a 1,1,2,2,2-pentafluoroethyl group. The presence of these substituents imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 2-Thienyl Group: The 2-thienyl group can be introduced via a Suzuki coupling reaction, where a thienylboronic acid is coupled with a halogenated pyrazolo[1,5-A]pyrimidine intermediate in the presence of a palladium catalyst.
Addition of the 1,1,2,2,2-Pentafluoroethyl Group: The pentafluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable pentafluoroethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazolo[1,5-A]pyrimidine core or the thienyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazolo[1,5-A]pyrimidine
- 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-furyl)pyrazolo[1,5-A]pyrimidine
- 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-pyridyl)pyrazolo[1,5-A]pyrimidine
Uniqueness
The uniqueness of 2-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-(2-thienyl)pyrazolo[1,5-A]pyrimidine lies in its specific combination of substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-7-(1,1,2,2,2-pentafluoroethyl)-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N3S/c1-7-5-11-19-8(9-3-2-4-22-9)6-10(21(11)20-7)12(14,15)13(16,17)18/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXGLTZSQJKOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.